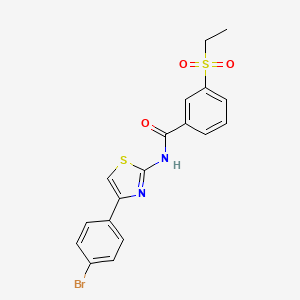
N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide, also known as BPTES, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as an anticancer drug. BPTES is a selective inhibitor of glutaminase, an enzyme that is essential for cancer cell proliferation.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide involves the synthesis of the intermediate compounds, which are then used to synthesize the final product. The key steps in the synthesis pathway include the synthesis of 4-bromobenzaldehyde, 4-bromophenylacetic acid, and 2-aminothiazole, which are then used to synthesize the final product.
Starting Materials
4-bromobenzaldehyde, 4-bromophenylacetic acid, 2-aminothiazole, ethylsulfonyl chloride, sodium hydroxide, acetic anhydride, triethylamine, N,N-dimethylformamide, dichloromethane, diethyl ether, wate
Reaction
Synthesis of 4-bromobenzaldehyde: 4-bromotoluene is oxidized using potassium permanganate to form 4-bromobenzaldehyde., Synthesis of 4-bromophenylacetic acid: 4-bromobenzaldehyde is reacted with malonic acid in the presence of acetic anhydride and triethylamine to form 4-bromophenylacetic acid., Synthesis of 2-aminothiazole: 2-aminothiophenol is reacted with ammonium thiocyanate in the presence of sodium hydroxide to form 2-aminothiazole., Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide: 4-bromophenylacetic acid is reacted with thionyl chloride to form 4-bromophenylacetyl chloride, which is then reacted with 2-aminothiazole in the presence of triethylamine to form N-(4-(4-bromophenyl)thiazol-2-yl)acetamide. Ethylsulfonyl chloride is then reacted with N-(4-(4-bromophenyl)thiazol-2-yl)acetamide in the presence of triethylamine and N,N-dimethylformamide to form N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)acetamide, which is then hydrolyzed using sodium hydroxide to form N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide.
作用机制
N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide selectively inhibits glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is then converted to α-ketoglutarate, which is a key intermediate in the tricarboxylic acid cycle. Cancer cells rely heavily on glutamine metabolism to produce energy and biosynthetic intermediates. By inhibiting glutaminase, N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide disrupts this metabolic pathway and reduces cancer cell proliferation.
生化和生理效应
N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. Additionally, N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has been shown to reduce cancer cell migration and invasion. N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has also been shown to reduce tumor growth in animal models.
实验室实验的优点和局限性
One advantage of using N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide in lab experiments is its selectivity for glutaminase. This allows for specific inhibition of this enzyme without affecting other metabolic pathways. However, N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has a relatively low potency, which can make it difficult to achieve complete inhibition of glutaminase. Additionally, N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has poor solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide. One direction is the development of more potent analogs of N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide. Another direction is the investigation of the combination of N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide with other chemotherapeutic agents. Additionally, the role of glutaminase in other diseases, such as neurodegenerative disorders, is an area of active research. Overall, N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has shown great potential as an anticancer drug, and further research on this molecule is warranted.
Conclusion
In conclusion, N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a small molecule inhibitor that selectively targets glutaminase, an enzyme that is essential for cancer cell proliferation. N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has been extensively studied for its potential as an anticancer drug, and has shown promising results in reducing cancer cell proliferation and tumor growth. While there are limitations to using N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide in lab experiments, its selectivity for glutaminase makes it a valuable tool in investigating the role of this enzyme in cancer metabolism. Future research on N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide and its analogs has the potential to lead to the development of new and effective cancer therapies.
科学研究应用
N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has been extensively studied for its potential as an anticancer drug. Glutaminase plays a crucial role in cancer cell metabolism, and inhibiting this enzyme has been shown to reduce cancer cell proliferation. N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has been shown to enhance the efficacy of other chemotherapeutic agents.
属性
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S2/c1-2-26(23,24)15-5-3-4-13(10-15)17(22)21-18-20-16(11-25-18)12-6-8-14(19)9-7-12/h3-11H,2H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKOLAVMVBBGGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-bromophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2783656.png)
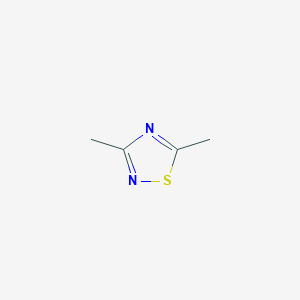
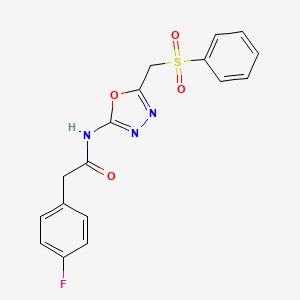
![(4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclobutane]](/img/structure/B2783661.png)
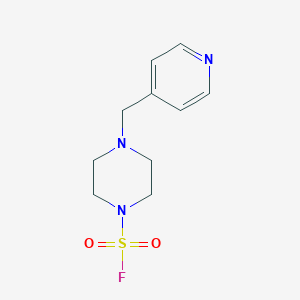
![3-((5-((2-morpholino-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2783665.png)
![5-Tert-butyl-7-chloro-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2783666.png)
![2-(morpholin-4-ylmethyl)-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole](/img/structure/B2783670.png)
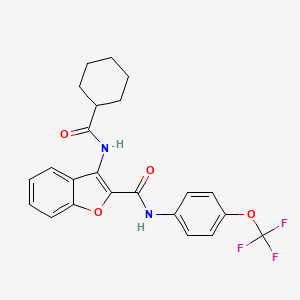
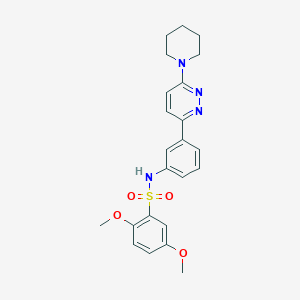
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2783673.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2783674.png)
![5-tert-Butyl 3-ethyl 4H-furo[2,3-c]pyrrole-3,5(6H)-dicarboxylate](/img/structure/B2783675.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B2783679.png)